molecular formula C10H9F3N2O4S B5514229 N-[4-(acetylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide

N-[4-(acetylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide

Cat. No.: B5514229
M. Wt: 310.25 g/mol
InChI Key: YVNIHHKKDRSVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C10H9F3N2O4S and a molecular weight of 310.25 g/mol . This compound is characterized by the presence of an acetylsulfamoyl group attached to a phenyl ring, which is further connected to a trifluoroacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-aminobenzenesulfonamide with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Hydrolysis Conditions: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Scientific Research Applications

N-[4-(acetylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The acetylsulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoroacetamide moiety may enhance the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide moiety, which imparts distinct chemical properties such as increased stability and specific reactivity patterns. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O4S/c1-6(16)15-20(18,19)8-4-2-7(3-5-8)14-9(17)10(11,12)13/h2-5H,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNIHHKKDRSVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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